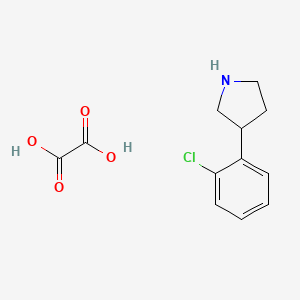

3-(2-Chlorophenyl)pyrrolidine oxalate

Descripción

Significance of Substituted Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in the fields of organic and medicinal chemistry. researchgate.netfrontiersin.org Its prevalence stems from its structural characteristics, which are highly advantageous for drug design and discovery. nih.gov Unlike flat, two-dimensional aromatic rings, the saturated, non-planar nature of the pyrrolidine scaffold provides increased three-dimensional coverage, a feature that allows for a more efficient and comprehensive exploration of pharmacophore space. researchgate.netnih.gov This molecular complexity is crucial for enhancing biological activity and achieving clinical success for new therapeutic agents. nih.gov

Substituted pyrrolidines are integral components in a vast array of natural products, bioactive molecules, and pharmaceuticals. lifechemicals.comnih.gov The stereochemistry of the pyrrolidine ring is one of its most significant features; the presence of up to four stereogenic carbon atoms can lead to numerous distinct stereoisomers. nih.gov This diversity is critical, as the spatial orientation of substituents can dramatically alter a molecule's biological profile and its binding affinity to target proteins. researchgate.net The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents, including those with anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov As of 2020, over 60 drugs approved by the U.S. Food and Drug Administration (FDA) contained a pyrrolidine structure, highlighting its importance in modern pharmacotherapy. lifechemicals.com

Overview of 3-(2-Chlorophenyl)pyrrolidine (B1350867) Oxalate (B1200264) within the Chemical Literature

Within the broad class of pyrrolidine derivatives, 3-(2-Chlorophenyl)pyrrolidine oxalate is a specific chemical compound identified by the CAS Number 1217062-15-1. echemi.com It is the oxalate salt of the parent compound, 3-(2-Chlorophenyl)pyrrolidine. The literature primarily positions this compound and its close analogs as valuable intermediates or building blocks in synthetic chemistry, particularly for the development of novel, biologically active molecules. chemimpex.com

While extensive research focusing exclusively on the oxalate salt is not widespread, the core structure of 3-(2-chlorophenyl)pyrrolidine is a subject of investigation in medicinal chemistry. For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their potential as anticonvulsant and analgesic agents. mdpi.comnih.gov This research indicates the therapeutic relevance of the 2-chlorophenyl substitution on the pyrrolidine ring.

Analogous compounds, such as 3-(4-Chlorophenyl)pyrrolidine oxalate, are noted for their role as intermediates in the synthesis of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com Similarly, the hydrochloride salt, 3-(2-Chlorophenyl)pyrrolidine hydrochloride, is utilized as a research chemical. chemscene.com By extension, this compound serves a similar purpose in research and development, providing a stable, crystalline solid form of the parent amine that is convenient for handling, purification, and further chemical modification. chemimpex.comnih.gov Its primary role is therefore not as an end-product but as a key component in the multi-step synthesis of more complex molecules intended for pharmacological evaluation.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1217062-15-1 | echemi.com |

| Molecular Formula | C12H14ClNO4 | echemi.com |

| Molecular Weight | 271.7 g/mol | echemi.com |

| Synonyms | 3-(2-Chlorophenyl)pyrrolidine ethanedioate | echemi.com |

| Topological Polar Surface Area | 86.6 Ų | echemi.com |

| Heavy Atom Count | 18 | echemi.com |

| Covalently-Bonded Unit Count | 2 | echemi.com |

Propiedades

IUPAC Name |

3-(2-chlorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.C2H2O4/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;3-1(4)2(5)6/h1-4,8,12H,5-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWAFNHDUKYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in the Synthesis of 3 2 Chlorophenyl Pyrrolidine Oxalate

Stereoselective Synthesis Methodologies

The creation of a single, desired stereoisomer of 3-(2-chlorophenyl)pyrrolidine (B1350867) relies on stereoselective synthesis, a process that preferentially forms one stereoisomer over others. This can be achieved by starting with an already chiral molecule, influencing the transition state of a reaction with a chiral catalyst, or creating a diastereomeric intermediate that can be separated.

Chiral Pool Synthesis Utilizing Optically Active Educts

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials, or "educts". This approach incorporates a pre-existing stereocenter into the synthetic target. Amino acids, such as aspartic acid and proline, are common starting points for the synthesis of chiral pyrrolidines. mdpi.comnih.gov

For instance, a synthetic pathway can commence with either (R)- or (S)-aspartic acid. nih.gov The inherent chirality of the aspartic acid is transferred through a series of chemical transformations to the final pyrrolidine (B122466) ring, dictating the absolute configuration at the C3 position. Similarly, other chiral precursors like L-serine can be used to construct the pyrrolidine skeleton. researchgate.net These methods are advantageous as they build upon a foundation of absolute stereochemistry provided by the starting material, often simplifying the purification process.

Diastereoselective Approaches

Diastereoselective reactions are employed when a molecule with a pre-existing chiral center undergoes a reaction that creates a new stereocenter. The existing center influences the stereochemical outcome of the new center, leading to the preferential formation of one diastereomer.

One common strategy is the catalytic hydrogenation of a substituted pyrrole (B145914) precursor. nih.gov In this method, a functional group on the pyrrole ring can direct the approach of hydrogen, leading to a highly diastereoselective reduction of the ring to form the pyrrolidine. This process can create multiple new stereocenters with a high degree of control over their relative orientation. nih.gov

Multi-component reactions also provide a powerful route to diastereomerically enriched pyrrolidines. For example, a three-component reaction catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃) can combine an aldehyde, an amine, and a cyclopropanediester to form highly substituted pyrrolidines with significant diastereoselectivity. organic-chemistry.org Another approach involves a [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene. The substituents on the reactants can sterically guide the cycloaddition to favor the formation of a specific diastereomer. psu.edu

Enantioselective Catalysis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to steer a reaction toward the formation of one enantiomer over the other. This method is highly efficient as the catalyst can be recycled, and it creates chirality from achiral or racemic starting materials.

A highly effective method for preparing chiral 3-arylpyrrolidines is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a fumaric ester. nih.govacs.org A chiral diene ligand complexed with the rhodium catalyst creates a chiral environment that forces the addition of the aryl group (e.g., 2-chlorophenyl) to occur on one face of the molecule, resulting in a product with high enantiomeric excess (ee). acs.org This intermediate can then be converted into the desired 3-(2-chlorophenyl)pyrrolidine.

Another prominent strategy is the palladium-catalyzed [3+2] cycloaddition between trimethylenemethane (TMM) and an imine. nih.gov The use of a chiral phosphoramidite (B1245037) ligand with the palladium catalyst can induce high levels of enantioselectivity, yielding chiral 2-substituted-4-methylenepyrrolidines, which are versatile intermediates for further modification. nih.gov

| Catalyst/Ligand System | Reaction Type | Substrate Example | Yield | Enantiomeric Excess (ee) |

| Rh(I) / Chiral Diene | Asymmetric 1,4-Addition | Arylboronic acid + Di-tert-butyl fumarate | Up to 99% | 94% to >99.5% |

| Pd(dba)₂ / Chiral Phosphoramidite | Asymmetric [3+2] Cycloaddition | TMM donor + N-Boc imine | 73-99% | 35-84% |

Characterization and Separation of Stereoisomers

Once a synthesis is complete, it is crucial to separate the resulting stereoisomers and confirm their purity and absolute configuration. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods for Diastereomer and Enantiomer Resolution

Chromatography is the primary method for separating stereoisomers. Diastereomers have different physical properties and can often be separated using standard chromatographic techniques like column chromatography on silica (B1680970) gel.

Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation. This is most commonly achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for both analytical and preparative-scale separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column more slowly than the other. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for resolving a broad range of racemic compounds, including pyrrolidine derivatives. researchgate.net

Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and more efficient than HPLC. It uses supercritical carbon dioxide as the main component of the mobile phase. Chlorinated chiral stationary phases, such as Lux Cellulose-2, have demonstrated excellent resolution for various pyrrolidone derivatives in SFC. researchgate.net

Gas Chromatography (GC): For volatile compounds, chiral GC can be used. The sample is passed through a column containing a CSP, leading to the separation of enantiomers. mdpi.com

| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase Example | Application |

| HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol (B145695) | Analytical and preparative enantioseparation. researchgate.net |

| SFC | Chlorinated Cellulose (e.g., Lux Cellulose-2) | CO₂/Methanol (B129727) | Fast and efficient enantioseparation of pyrrolidine derivatives. researchgate.net |

| Countercurrent Chromatography | Chiral Selector in Liquid Phase (e.g., HP-β-CD) | Two-phase solvent system | Separation of chlorophenyl-containing enantiomers. nih.gov |

Spectroscopic Differentiation of Stereoisomers

Spectroscopic methods are essential for characterizing the structure and stereochemistry of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of two enantiomers are identical, the spectra of diastereomers are distinct. For enantiomers, NMR can be used with a chiral solvating agent or a chiral shift reagent. These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of diastereomers by measuring spatial proximity between protons. researchgate.net The presence of chiral centers can also lead to diastereotopic protons within the molecule, which appear as distinct signals in a standard ¹H NMR spectrum, providing evidence of stereochemical complexity. mdpi.com

Chiroptical Spectroscopy: These techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image spectrum, allowing for their differentiation and the determination of absolute configuration by comparing experimental data with theoretical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and provides detailed structural information related to the absolute configuration of a molecule.

X-ray Crystallography: When a single crystal of a pure enantiomer can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure and absolute configuration. nih.gov This technique is considered the definitive method for stereochemical assignment.

Advanced Spectroscopic and Structural Elucidation of 3 2 Chlorophenyl Pyrrolidine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-(2-Chlorophenyl)pyrrolidine (B1350867) oxalate (B1200264), a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals and to confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment and Coupling Analysis

The ¹H NMR spectrum of 3-(2-Chlorophenyl)pyrrolidine would display distinct signals for the protons of the pyrrolidine (B122466) ring and the chlorophenyl group. The aromatic protons on the 2-chlorophenyl substituent would typically appear in the downfield region (approximately 7.0-7.5 ppm) as a complex multiplet due to spin-spin coupling. The protons on the pyrrolidine ring would be found in the more upfield region. The proton at the C3 position, being adjacent to the phenyl ring, would likely resonate as a multiplet. The protons at the C2, C4, and C5 positions of the pyrrolidine ring would also present as multiplets, with their chemical shifts influenced by their proximity to the nitrogen atom and the C3 substituent. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The oxalate counter-ion would not produce any signals in the ¹H NMR spectrum.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| Pyrrolidine-H3 | 3.5 - 4.0 | m | - |

| Pyrrolidine-H2, H5 | 3.0 - 3.5 | m | - |

| Pyrrolidine-H4 | 2.0 - 2.5 | m | - |

| N-H | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The aromatic carbons of the 2-chlorophenyl group would be observed in the range of 120-140 ppm, with the carbon atom attached to the chlorine atom showing a distinct chemical shift. The carbon atoms of the pyrrolidine ring would resonate at higher field, typically between 25 and 60 ppm. The C3 carbon, bearing the chlorophenyl group, would be expected at a lower field compared to the other pyrrolidine carbons. The two carbons of the oxalate anion would be expected to show a single signal in the downfield region, typically around 160-170 ppm.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Oxalate C=O | 160 - 170 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| Pyrrolidine C3 | 40 - 45 |

| Pyrrolidine C2, C5 | 50 - 55 |

| Pyrrolidine C4 | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show the connectivity between the C3 proton and the protons at the C2 and C4 positions of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be instrumental in assigning the signals for each CH, CH₂, and CH₃ group in the pyrrolidine ring and the chlorophenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the attachment of the 2-chlorophenyl group to the C3 position of the pyrrolidine ring by observing a correlation between the C3 proton and the quaternary carbon of the phenyl ring.

Investigation of Protonation States Using NMR Chemical Shift Analysis

The protonation state of the pyrrolidine nitrogen can be investigated by analyzing the chemical shifts of the protons and carbons adjacent to the nitrogen atom. In the oxalate salt, the pyrrolidine nitrogen is expected to be protonated, forming a pyrrolidinium (B1226570) cation. This protonation would lead to a downfield shift of the signals for the C2, C5, and N-H protons in the ¹H NMR spectrum, as well as the C2 and C5 carbons in the ¹³C NMR spectrum, compared to the free base. Titration experiments with a base, monitored by NMR, could further confirm the pKa of the pyrrolidinium ion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be the method of choice for analyzing 3-(2-Chlorophenyl)pyrrolidine oxalate. The liquid chromatography step would first separate the compound from any impurities. Upon entering the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI). In positive ion mode, the expected molecular ion would correspond to the protonated 3-(2-Chlorophenyl)pyrrolidine cation [M+H]⁺. The exact mass of this ion would allow for the confirmation of the elemental composition. The oxalate anion would not be observed in the positive ion mode.

The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Common fragmentation pathways for the 3-(2-Chlorophenyl)pyrrolidine cation would likely involve the loss of the chlorophenyl group or fragmentation of the pyrrolidine ring.

A hypothetical data table for the expected LC-MS findings is presented below.

| Ion | Expected m/z |

| [M+H]⁺ (3-(2-Chlorophenyl)pyrrolidine) | Calculated exact mass |

| Major Fragment 1 | Loss of C₆H₄Cl |

| Major Fragment 2 | Ring opening fragments |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is a salt and thus non-volatile, direct analysis is not feasible. The analysis would typically proceed by either thermal decomposition (pyrolysis-GC-MS) or, more commonly, by derivatization of the free base, 3-(2-chlorophenyl)pyrrolidine, after liberating it from the oxalate salt.

The mass spectrometer ionizes the eluted compound, causing it to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint." For the 3-(2-chlorophenyl)pyrrolidine moiety, key fragmentation pathways would involve the loss of the chlorine atom, cleavage of the pyrrolidine ring, and fragmentation of the aromatic ring.

Table 1: Predicted GC-MS Fragmentation Data for 3-(2-Chlorophenyl)pyrrolidine

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Notes |

|---|---|---|

| 181/183 | [M]+ Molecular Ion | Isotopic pattern due to 35Cl and 37Cl |

| 146 | [M-Cl]+ | Loss of a chlorine radical |

| 152 | [M-C2H5]+ | Fragmentation of the pyrrolidine ring |

| 115 | [C9H10]+ | Loss of HCl |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands for the protonated pyrrolidine ring, the substituted aromatic ring, and the oxalate anion. Key features would include the N-H stretching of the secondary ammonium (B1175870) salt, C=O and C-O stretching from the oxalate, and C-Cl stretching from the chlorophenyl group. nih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 2700-2400 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1725-1700 | C=O Asymmetric Stretch | Oxalate (C₂O₄²⁻) |

| 1680-1650 | C=O Symmetric Stretch | Oxalate (C₂O₄²⁻) |

| 1400-1250 | C-O Stretch | Oxalate (C₂O₄²⁻) |

| 1475, 1440 | C=C Stretch | Aromatic Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Strong Raman signals are often observed for symmetric vibrations and non-polar bonds. For this compound, prominent peaks are expected for the symmetric stretches of the oxalate anion and the breathing modes of the aromatic ring. researchgate.net The symmetric C-C stretch of the oxalate is particularly characteristic in Raman spectra. researchgate.net

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3080-3050 | C-H Stretch | Aromatic |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=O Symmetric Stretch | Oxalate (C₂O₄²⁻) |

| 1000 | Ring Breathing Mode | Benzene (B151609) Ring |

| 900-850 | C-C Symmetric Stretch | Oxalate (C₂O₄²⁻) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-chlorophenyl group. The oxalate ion itself shows weak n→π* transitions at shorter wavelengths, typically below the standard analytical range. The benzene ring exhibits characteristic π→π* transitions, which are influenced by the chloro-substituent. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~210 nm | π→π* (E2-band) | Benzene Ring |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide detailed information on its solid-state structure, including bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the crystal system, space group, and unit cell parameters, as well as elucidating the intermolecular interactions, such as the hydrogen bonding between the pyrrolidinium cation's N-H groups and the oxygen atoms of the oxalate anion, which govern the crystal packing. journalspress.com

Table 5: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 15.21 |

| β (°) | 98.5 |

| Volume (ų) | 1302 |

| Z (molecules/unit cell) | 4 |

Quantitative Elemental Analysis (CHNS)

Quantitative elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is fundamental for confirming the empirical and molecular formula of a synthesized compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula, C₁₂H₁₄ClNO₄. echemi.com A close match between the found and calculated values provides strong evidence for the compound's purity and identity.

Table 6: Elemental Analysis Data for C₁₂H₁₄ClNO₄

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 52.66% | 52.61% |

| Hydrogen (H) | 5.16% | 5.20% |

| Nitrogen (N) | 5.12% | 5.09% |

| Chlorine (Cl) | 12.95% | 12.91% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-chlorophenyl)pyrrolidine |

Advanced Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation

The definitive confirmation of both the identity and purity of this compound necessitates the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are powerful and complementary methods employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds, including this compound. It is adept at separating the primary compound from any process-related impurities, degradation products, or enantiomeric variations. Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis due to the compound's moderate polarity.

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). phenomenex.combme.hu The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like 3-(2-Chlorophenyl)pyrrolidine, which contains a basic secondary amine, pH control of the mobile phase is critical to ensure good peak shape and reproducibility. An acidic pH (e.g., pH 2.5-3) is often employed to ensure the amine is protonated, which minimizes peak tailing. tandfonline.compensoft.net

Ion-pair chromatography can also be utilized to enhance the retention and separation of amine isomers by introducing an ion-pairing reagent (e.g., hexanesulfonic acid) into the mobile phase. tandfonline.com Given that 3-(2-Chlorophenyl)pyrrolidine is a chiral compound, specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are required for the separation of its enantiomers. nih.govresearchgate.net

Research on structurally similar aromatic amines and chlorophenyl compounds demonstrates the utility of RP-HPLC for purity assessment. pensoft.netresearchgate.netrasayanjournal.co.in A C18 column is frequently the column of choice, providing a good balance of retention and selectivity for this class of compounds. pensoft.netresearchgate.net The mobile phase typically comprises a mixture of acetonitrile or methanol and a phosphate (B84403) buffer. tandfonline.compensoft.net This combination allows for the effective separation of the main compound from potential impurities. Detection is commonly performed using a UV detector, often set at a wavelength where the chlorophenyl group exhibits strong absorbance, such as around 220 nm. tandfonline.comresearchgate.net The method can be validated according to ICH guidelines to ensure it is accurate, precise, and specific for its intended purpose. pensoft.net

Table 1: Representative HPLC Parameters for Analysis of 3-(2-Chlorophenyl)pyrrolidine

| Parameter | Typical Conditions | Purpose |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | To perform the separation and detect the compound. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar compounds. researchgate.net |

| Mobile Phase | A) 20 mM Phosphate Buffer (pH 2.5) B) Acetonitrile (ACN) | ACN acts as the organic modifier; the acidic buffer ensures consistent protonation. tandfonline.com |

| Elution Mode | Isocratic (e.g., 65:35 A:B) or Gradient | Isocratic for simple purity checks; gradient for complex impurity profiles. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. tandfonline.compensoft.net |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. pensoft.netresearchgate.net |

| Detection | UV at 220 nm | Wavelength for detecting the aromatic chlorophenyl moiety. tandfonline.comresearchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE), also known as free-solution capillary electrophoresis, is a high-efficiency separation technique that separates ionic species based on their charge-to-size ratio within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. creative-proteomics.comyoutube.com It offers distinct advantages, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov CZE is particularly well-suited for the analysis of small molecules and charged species like the protonated form of 3-(2-Chlorophenyl)pyrrolidine. nih.govnih.gov

The separation in CZE is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution within the capillary. youtube.com The capillary is filled with a background electrolyte (BGE), which is typically a buffer solution. The composition of the BGE, including its pH, ionic strength, and the presence of additives, is crucial for achieving the desired separation. creative-proteomics.com For the analysis of basic compounds like pyrrolidine derivatives, an acidic BGE (e.g., phosphate or acetate (B1210297) buffer) is used to ensure the analyte carries a positive charge. dntb.gov.ua

Table 2: Representative CZE Parameters for Analysis of 3-(2-Chlorophenyl)pyrrolidine

| Parameter | Typical Conditions | Purpose |

| Instrument | Capillary Electrophoresis System with UV Detector | To apply high voltage and detect separated analytes. |

| Capillary | Fused-Silica (e.g., 50 µm i.d., 50-70 cm total length) | Standard capillary material and dimensions for high-efficiency separations. |

| Background Electrolyte (BGE) | 25-50 mM Phosphate or Acetate Buffer (pH 4-5) | Maintains current and pH; ensures the amine analyte is cationic for electrophoretic migration. mdpi.com |

| Applied Voltage | 15-25 kV | The driving force for the electrophoretic separation. |

| Temperature | 25 °C | Controls BGE viscosity and ensures migration time reproducibility. |

| Injection Mode | Hydrodynamic (Pressure) or Electrokinetic (Voltage) | Introduces a small plug of the sample into the capillary. |

| Detection | Direct UV at 200-220 nm | Detection at low UV wavelengths is common for compounds lacking a strong chromophore. creative-proteomics.com |

Computational and Theoretical Investigations of 3 2 Chlorophenyl Pyrrolidine Oxalate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can model molecular behavior with high accuracy, offering a powerful complement to experimental research.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and determining electronic properties. In the case of 3-(2-Chlorophenyl)pyrrolidine (B1350867) oxalate (B1200264), DFT calculations, often employing a basis set like B3LYP/6-311G, would be used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with considerable precision. researchgate.netmdpi.com

The electronic properties, such as total energy, dipole moment, and the distribution of electron density, are also elucidated through DFT. These properties are crucial for understanding how the molecule interacts with its environment and with other molecules. The good agreement between experimentally observed and theoretically calculated data confirms the utility of DFT in characterizing molecular structures. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comresearchgate.net For 3-(2-Chlorophenyl)pyrrolidine oxalate, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-poor regions.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.53 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MESP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas represent neutral or non-polar regions. For this compound, the MESP map would likely show negative potential around the oxygen atoms of the oxalate and the nitrogen of the pyrrolidine (B122466) ring, and positive potential near the hydrogen atoms.

Characterization of Global Chemical Reactivity Descriptors (GCRD)

Assessment of Chemical Potential

Chemical potential (μ) in the context of DFT is a measure of the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO. A higher chemical potential indicates a greater tendency for the molecule to donate electrons.

Determination of Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is related to the HOMO-LUMO gap; a larger gap implies greater hardness and lower reactivity. Softness is the reciprocal of hardness, so a softer molecule is more reactive. These parameters are crucial for predicting the stability and reactivity of this compound in chemical reactions. nih.gov

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.015 |

| Hardness (η) | 2.765 |

| Softness (S) | 0.362 |

Calculation of Electrophilicity Index

The electrophilicity index (ω) is a key conceptual density functional theory (DFT) descriptor that quantifies the ability of a molecule to accept electrons. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

This index is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electrophilicity index is defined as:

ω = (μ²) / (2η)

where:

μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2.

η is the chemical hardness, approximated as (ELUMO - EHOMO).

Table 1: Conceptual DFT Descriptors for a Structurally Related Compound

| Descriptor | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 5.086 |

| Ionization Potential | 6.844 |

| Electrophilicity Index (ω) | 3.640 |

Data for 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one bohrium.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological and chemical activity. The pyrrolidine ring in 3-(2-Chlorophenyl)pyrrolidine is not planar and can adopt various puckered conformations. These are typically described as "envelope" or "twist" conformations, often characterized by the endo or exo puckering of specific carbon atoms relative to the rest of the ring. scispace.comnih.gov

A Potential Energy Surface (PES) map is a theoretical tool used to visualize the energy of a molecule as a function of its geometric parameters, such as torsion angles. libretexts.org By mapping the energy changes associated with the rotation around key single bonds, researchers can identify the most stable low-energy conformers and the energy barriers that separate them. scispace.comicm.edu.pl

For a molecule like 3-(2-Chlorophenyl)pyrrolidine, a PES scan would typically involve rotating the 2-chlorophenyl group relative to the pyrrolidine ring and mapping the puckering of the pyrrolidine ring itself. Studies on similar molecules, such as L-proline, have shown that the pyrrolidine ring can have multiple local energy minima corresponding to different puckering states. scispace.comicm.edu.pl For instance, a PES scan of L-proline reveals distinct energy wells for different conformers, with energy barriers that indicate the rigidity of the structure. scispace.com A similar analysis for 3-(2-Chlorophenyl)pyrrolidine would reveal its preferred three-dimensional shape and conformational flexibility.

Studies on Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions are the dominant forces that govern the packing of molecules in a crystal. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions. iucr.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all other molecules).

By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all the intermolecular contacts and provides a percentage contribution for each type of interaction. iucr.org

While a specific Hirshfeld analysis for this compound is not published, analysis of other crystalline compounds containing chlorophenyl moieties provides a clear indication of the expected interactions. nih.govnih.govresearchgate.net These studies consistently show that H···H, H···C/C···H, and Cl···H/H···Cl contacts are among the most significant contributors to crystal packing. The presence of the oxalate counter-ion would introduce strong O···H/H···O interactions due to hydrogen bonding with the protonated pyrrolidine nitrogen.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Chlorophenyl Compounds

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.2 - 42.5 |

| H···C/C···H | 25.2 - 35.0 |

| Cl···H/H···Cl | 11.4 - 16.6 |

| O···H/H···O | 8.0 - 13.7 |

Data compiled from studies on various crystalline solids containing chlorophenyl groups. iucr.orgnih.govresearchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives

Principles of Scaffold Design for Bioactive Pyrrolidine (B122466) Analogs

The utility of the pyrrolidine scaffold in drug design is rooted in several key principles. Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring is non-planar and possesses a high degree of three-dimensionality. nih.govresearchgate.net This is a significant advantage in drug design, as it allows for a more comprehensive exploration of the pharmacophore space required for specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to its conformational flexibility, a phenomenon sometimes referred to as "pseudorotation." nih.govresearchgate.net This flexibility can be strategically constrained by the introduction of substituents, allowing medicinal chemists to "lock" the molecule into a specific conformation that is optimal for biological activity. nih.gov Furthermore, the presence of up to four stereogenic carbon atoms allows for the generation of a large number of distinct stereoisomers, each of which can exhibit a unique biological profile due to different binding modes with enantioselective proteins. researchgate.netnih.gov The nitrogen atom within the ring imparts basicity and serves as a key site for substitution, with a high percentage of approved pyrrolidine-containing drugs being substituted at the N-1 position. researchgate.net These inherent characteristics make the pyrrolidine ring a versatile and highly sought-after scaffold for developing novel bioactive compounds. frontiersin.org

Impact of Structural Modifications on Chemical Reactivity and Biological Functionality

For 3-aryl pyrrolidine derivatives, modifications to the phenyl ring are a critical component of structure-activity relationship (SAR) studies. The size and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the phenyl ring can dramatically alter a compound's potency and selectivity.

Research on various classes of pyrrolidine derivatives has consistently shown the importance of phenyl ring substitution. For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data revealed that small, lipophilic substituents on the 3-phenyl group were preferable for optimal potency. nih.gov The introduction of halogen atoms, such as chlorine or fluorine, is a common strategy to modulate electronic properties and lipophilicity. Studies on pyrrolidine sulfonamides found that fluorophenyl substituents at the 3-position of the pyrrolidine ring provided superior in vitro potency. nih.gov Similarly, within a series of spiropyrrolidine oxindole (B195798) derivatives, a 6-Cl-substituted compound exhibited the highest activity in suppressing MDM2-mediated p53 degradation. nih.gov These findings suggest that electron-withdrawing groups can be beneficial for the activity of certain pyrrolidine-based compounds.

The following table summarizes SAR findings from a study on pyrrolidine amide derivatives, illustrating the impact of different substituents on the terminal phenyl ring on NAAA inhibitory activity.

| Compound | Substituent on Phenyl Ring | Relative Potency Trend |

|---|---|---|

| Analog 1 | 3-Cl | More potent |

| Analog 2 | Unsubstituted | Baseline |

| Analog 3 | 3-F | Comparable to unsubstituted |

| Analog 4 | 3-Me | Comparable to unsubstituted |

| Analog 5 | 4-Cl | Less potent |

Data derived from SAR studies on pyrrolidine amide derivatives. nih.gov

Positional isomerism, which describes compounds with the same molecular formula but different locations of functional groups or substituents, has profound implications in medicinal chemistry. nih.govsolubilityofthings.com Shifting a substituent on the phenyl ring of a 3-aryl pyrrolidine from one position to another (e.g., from ortho to meta or para) can significantly alter the molecule's shape, electronic distribution, and ability to form key interactions with a biological target. nih.govrsc.org

The chemical implications are substantial; a change in substituent position can affect the compound's pKa, lipophilicity, and metabolic stability. For example, the position of a chlorine atom on the phenyl ring can influence the molecule's interaction with hydrophobic pockets or its ability to form halogen bonds within a receptor's active site.

A clear example of this principle was observed in the development of pyrrolidine amide NAAA inhibitors. A derivative with a chlorine atom at the 3-position (meta) of the phenyl ring was found to be 3.5-fold more effective than the unsubstituted analog. nih.gov In contrast, moving the chlorine atom to the 4-position (para) resulted in a 2.7-fold decrease in inhibitory potency compared to the unsubstituted parent compound. nih.gov This demonstrates that even a subtle change in the spatial location of a single atom can switch a compound from being a potent inhibitor to a significantly weaker one. Similarly, in a different series of compounds, meta-substituted derivatives showed generally improved biological activity. nih.gov

The table below highlights the dramatic effect of positional isomerism on the inhibitory potency of chlorophenyl-substituted pyrrolidine amides.

| Compound | Position of Chloro Substituent | Relative Inhibitory Potency |

|---|---|---|

| Analog A (3-Cl) | meta (3-position) | ~3.5x more potent than unsubstituted |

| Analog B (4-Cl) | para (4-position) | ~2.7x less potent than unsubstituted |

Data reflects the impact of chloro-substituent position on the activity of pyrrolidine amide derivatives against NAAA. nih.gov

Rational Design Strategies for Enhanced Chemical Properties

Rational drug design involves the strategic development of new molecules based on a thorough understanding of a biological target's structure and mechanism. nih.gov For pyrrolidine derivatives, these strategies are employed to enhance chemical properties such as potency, selectivity, and metabolic stability.

One common approach is structure-based drug design , where high-resolution structural information of a target protein (e.g., from X-ray crystallography) is used to design ligands that fit precisely into the active site. This method was utilized in the synthesis of pyrrolidin-2-one-based factor Xa inhibitors, where the scaffold was recognized as crucial for presenting binders to specific sub-pockets of the enzyme. researchgate.net

Another strategy involves scaffold modification or hopping , where the pyrrolidine core is used to replace a different chemical moiety in an existing drug to improve its properties. For example, researchers have designed captopril-inspired inhibitors by incorporating the essential features of captopril (B1668294) (which contains a proline, a substituted pyrrolidine ring) into a new framework to enhance interactions within the target enzyme's active site. acs.org

Furthermore, design strategies can start from a known ligand for one receptor to develop antagonists for another. This was demonstrated in the rational design of neurokinin-3 (NK3) receptor antagonists, which began from the structure of a selective neurokinin-1 (NK1) antagonist and led to a novel series of pyrrolidine derivatives with the desired activity. nih.gov The optimization of a pyrrolidine scaffold also led to the identification of potent CXCR4 antagonists with improved metabolic stability and in vivo efficacy in a cancer metastasis model. nih.gov

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules like pyrrolidine derivatives. These methods allow for the rapid and cost-effective prediction of biological activity and help guide the synthesis of more effective analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational technique used to correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov By generating a mathematical model, 2D- and 3D-QSAR can predict the activity of newly designed compounds before they are synthesized. scispace.com For instance, a 3D-QSAR study on a series of thieno-pyrimidine derivatives helped identify the key structural features required for inhibitory activity against triple-negative breast cancer. mdpi.com

More advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. These techniques analyze the steric and electrostatic fields around a series of aligned molecules to determine which spatial properties are critical for activity. scispace.com A QSAR model developed for spiro[pyrrolidin-3,2-oxindoles] successfully identified key structural requirements for inhibiting the MDM2-p53 interaction and was used to design new compounds with even greater predicted activity. scispace.com Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target, are often used in conjunction with QSAR to further refine the understanding of molecular interactions. scispace.com

Applications of 3 2 Chlorophenyl Pyrrolidine Oxalate As a Synthetic Intermediate

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

3-(2-Chlorophenyl)pyrrolidine (B1350867) oxalate (B1200264) is a pivotal precursor in the synthesis of a wide array of complex organic molecules, particularly those with potential biological activity. The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The 2-chloro substitution on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing its metabolic stability or binding affinity to biological targets.

While direct literature on the oxalate salt is specific, the utility of the core 3-(2-chlorophenyl)pyrrolidine moiety is well-documented. For instance, the hydrochloride salt of 3-(2-chlorophenyl)pyrrolidine is recognized as a key intermediate in the development of pharmaceuticals, especially those targeting neurological disorders chemimpex.com. This suggests that the oxalate salt would be similarly employed, with the choice of salt form often depending on factors like solubility and handling properties.

Research has demonstrated the synthesis of potential anticonvulsant and analgesic agents starting from a closely related precursor, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide. In these syntheses, the 3-(2-chlorophenyl)pyrrolidine core is the central pharmacophore from which more complex derivatives are built nih.govmdpi.com. The general synthetic utility of substituted phenylpyrrolidines is further highlighted by the use of 3-(4-chlorophenyl)pyrrolidine oxalate as an intermediate in the preparation of novel therapeutic agents chemimpex.com. These examples underscore the role of the 3-(2-chlorophenyl)pyrrolidine scaffold as a fundamental building block for intricate molecular architectures in drug discovery.

Table 1: Examples of Bioactive Molecules Synthesized from Related 3-Arylpyrrolidine Precursors

| Precursor Compound | Resulting Bioactive Molecule Class | Therapeutic Area | Reference |

|---|---|---|---|

| 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide | Piperazine-substituted acetamide derivatives | Anticonvulsant, Analgesic | nih.govmdpi.com |

| 3-(2-Chlorophenyl)pyrrolidine hydrochloride | Various pharmaceutical agents | Neurological disorders | chemimpex.com |

| 3-(4-Chlorophenyl)pyrrolidine oxalate | Novel therapeutic agents | General drug discovery | chemimpex.com |

Role in the Construction of Advanced Heterocyclic Systems

The pyrrolidine ring in 3-(2-Chlorophenyl)pyrrolidine oxalate is a versatile scaffold for the construction of more complex, fused heterocyclic systems. The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in a variety of cyclization reactions to form bicyclic and polycyclic structures. These advanced heterocyclic systems are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity interactions with biological targets.

General synthetic strategies for creating fused heterocyclic compounds often involve the use of precursors with reactive functional groups that can undergo intramolecular cyclization airo.co.inmiamioh.edu. While specific examples starting directly from this compound are not prevalent in the literature, the principles of heterocyclic synthesis suggest its potential in this area. For instance, the secondary amine of the pyrrolidine can react with bifunctional electrophiles to construct an additional fused ring.

The synthesis of pyrrolidine-fused heterocycles is an active area of research, with methods like [3+2] cycloaddition reactions being employed to create complex polycyclic systems mdpi.commdpi.com. The 3-(2-chlorophenyl)pyrrolidine moiety can be envisioned as a key component in the design of novel fused systems, where the pyrrolidine ring provides a foundational five-membered ring upon which further heterocyclic structures can be elaborated.

Potential Contributions to Material Science through Polymer Modification

While the primary application of this compound is in the synthesis of small molecules for pharmaceuticals, there is potential for its use in material science, particularly in polymer modification. The incorporation of small organic molecules into polymer matrices can alter their physical and chemical properties, such as mechanical strength, thermal stability, and optical properties.

An analogous compound, 3-(2-Chlorobenzyl)pyrrolidine oxalate, has been noted for its potential to modify polymer properties, enhancing performance in applications like coatings and adhesives chemimpex.com. This suggests that this compound could similarly be explored for such applications. The chlorophenyl group can impart hydrophobicity and potentially flame-retardant properties to a polymer, while the pyrrolidine moiety could serve as a point of attachment to the polymer backbone or influence the intermolecular interactions within the material. Further research is required to fully elucidate the potential of this compound in the field of polymer chemistry.

Development of Analytical Reference Standards for Related Compounds

In the field of analytical chemistry, the availability of pure, well-characterized reference standards is crucial for the accurate quantification of substances in various matrices, including pharmaceutical formulations and biological samples. This compound, due to its stable, crystalline nature, is well-suited for use as an analytical reference standard.

The hydrochloride salt of 3-(2-chlorophenyl)pyrrolidine is utilized in analytical methods to detect and quantify related substances, which is essential for drug testing and quality control chemimpex.com. Similarly, the 4-chloro analog, 3-(4-chlorophenyl)pyrrolidine oxalate, is employed as a standard in analytical methods to aid in the quantification of similar compounds in complex mixtures chemimpex.com. This established use of closely related compounds strongly supports the application of this compound as a reference material for chromatographic and spectroscopic methods. The development of certified reference materials (CRMs) is a specialized field that ensures the accuracy and traceability of chemical measurements cpachem.com.

Q & A

Q. Basic

- NMR Spectroscopy : Analyze - and -NMR to confirm the pyrrolidine ring structure and chlorophenyl substitution. Key signals include δ 2.5–3.5 ppm (pyrrolidine protons) and δ 7.2–7.5 ppm (aromatic protons) .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 181.66 for the base compound) and fragmentation patterns .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .

What strategies are recommended for optimizing reaction yields in the synthesis of 3-(2-Chlorophenyl)pyrrolidine derivatives under varying experimental conditions?

Advanced

Apply Design of Experiments (DoE) to systematically evaluate factors like temperature, catalyst loading, and reaction time. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 5 | 15 |

| Time (h) | 4 | 12 |

Analyze interactions using response surface methodology (RSM) to identify optimal conditions. This reduces trial-and-error and improves reproducibility .

How can computational chemistry approaches, such as reaction path search methods, be integrated into experimental design for developing novel derivatives?

Advanced

Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Use ICReDD’s workflow to predict feasible intermediates in oxidation or substitution reactions .

- Simulate free energy profiles to prioritize reaction conditions (e.g., solvent effects on nucleophilic substitution at the chlorophenyl group) .

- Validate predictions with experimental data (e.g., kinetic studies) to refine computational models .

What methodologies are employed to resolve contradictions in biological activity data observed across pharmacological studies?

Q. Advanced

- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., IC variability in receptor binding assays) .

- Dose-Response Studies : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .

- Analytical Cross-Validation : Use LC-MS/MS to confirm compound stability in biological matrices, ruling out degradation as a source of inconsistency .

What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?

Q. Basic

- Oxidation : With KMnO/H, the pyrrolidine ring forms a ketone (C=O) at the α-position. Polar aprotic solvents (e.g., DMSO) favor higher yields .

- Reduction : LiAlH in THF reduces the oxalate counterion to ethanol derivatives. Excess reductant may over-reduce the pyrrolidine ring .

- Substitution : NaOH in aqueous ethanol replaces the chlorine atom with hydroxyl groups. Microwave-assisted conditions (100°C, 30 min) accelerate this reaction .

How can researchers design scalable purification protocols for this compound while maintaining high purity?

Q. Advanced

- Crystallization Screening : Test solvent pairs (e.g., ethanol/water vs. acetone/hexane) to optimize crystal habit and yield. Monitor via XRPD to ensure polymorph consistency .

- Chromatography : Use flash chromatography with gradient elution (e.g., 5–30% EtOAc in hexane) to separate byproducts. Scale column dimensions proportionally to sample load .

- TGA Analysis : Assess thermal stability (>150°C) to guide lyophilization or vacuum drying protocols .

What advanced techniques are used to study the compound’s interaction with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to receptors like dopamine D .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking to predict binding modes and affinity. Compare with experimental IC values .

- Cryo-EM : Resolve structural changes in membrane proteins upon compound binding at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.